molecular formula C14H15NO3 B14914177 Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B14914177
M. Wt: 245.27 g/mol
InChI Key: LYGRBXMEVAZBQH-UHFFFAOYSA-N
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Description

Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a benzyl group, a ketone, and an azabicycloheptane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for Benzyl 6-oxo-2-azabicyclo[22

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The azabicycloheptane ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The benzyl group can enhance its binding affinity to certain receptors or enzymes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • 2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile

Uniqueness

Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C14H15NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

LYGRBXMEVAZBQH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)C1N(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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